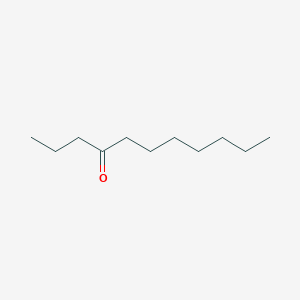

4-Undecanone

描述

Contextualization within Ketone Chemistry Research

Ketones, a class of organic compounds characterized by a carbonyl group bonded to two carbon atoms, are fundamental building blocks in organic synthesis and are ubiquitous in nature. Research in ketone chemistry is vast, encompassing studies from fundamental reactivity and synthesis to their roles in biological systems and materials science. Within this extensive domain, 4-undecanone (also known as heptyl propyl ketone) represents a medium-chain aliphatic ketone. nih.gov

Historically, research on simpler ketones like acetone (B3395972) or cyclohexanone (B45756) has been foundational to our understanding of carbonyl chemistry. In contrast, the study of longer-chain aliphatic ketones such as this compound has traditionally been more specialized. Its primary research focus has been linked to its natural occurrence and organoleptic properties. It is a known volatile compound in various plants and has been identified as a fragrance component. atamanchemicals.com

The investigation of this compound and related ketones, like its isomer 2-undecanone (B123061), has also been significant in the field of semiochemicals, which are chemicals involved in insect communication. wikipedia.org This contrasts with the research focus on other ketones, for instance, the use of cyclopentanone (B42830) as a precursor to pharmaceuticals and fragrances like jasmone. wikipedia.org The study of this compound, therefore, provides a specific lens through which to explore the structure-property relationships in medium-chain ketones, particularly concerning their biological activity and potential as signaling molecules.

Emerging Research Areas in this compound Studies

Beyond its established applications, research into this compound is expanding into several promising areas, driven by the quest for sustainable technologies and novel bioactive compounds.

Biocatalysis and Green Synthesis: A significant emerging research trajectory is the development of environmentally benign methods for synthesizing this compound and related ketones. Biocatalytic approaches, utilizing enzymes or whole microorganisms, are being explored to produce these compounds from renewable feedstocks. For example, research has demonstrated the metabolic engineering of Escherichia coli for the production of methyl ketones, including undecanone, from fatty acids. This represents a shift from traditional chemical synthesis towards more sustainable and "green" manufacturing processes.

Semiochemicals and Pest Management: While the role of ketones as insect pheromones is not new, advanced analytical techniques are enabling more precise identification and understanding of their function in insect behavior. This compound has been identified as a semiochemical for various insect species. wikipedia.org Ongoing research is focused on harnessing this property for the development of targeted and environmentally friendly pest management strategies, moving beyond broad-spectrum pesticides.

Biofuel Development: The physical properties of medium-chain ketones have led to their investigation as potential "second-generation" biofuels. Research has shown that methyl ketones, such as undecanone, possess high cetane numbers, a key indicator of diesel fuel quality. fishersci.no While challenges related to production scalability and cost remain, the exploration of this compound and similar ketones as components of renewable diesel fuel is an active and important area of research. fishersci.no

Biomarker Discovery: The presence of specific volatile organic compounds (VOCs), including ketones like this compound, in biological samples can be indicative of physiological or pathological states. Emerging research is exploring the potential of this compound as a biomarker for detecting microbial contamination in agricultural products. fishersci.no This line of inquiry could lead to the development of non-invasive diagnostic tools for food safety and quality control.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLHMOSERBUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162798 | |

| Record name | 4-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 4.5 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11233 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14476-37-0 | |

| Record name | 4-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14476-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Undecanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPM2B95KTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Catalytic Transformations of 4 Undecanone

Advanced Synthetic Routes to 4-Undecanone and its Derivatives

The formation of this compound is accessible through various synthetic pathways, each with its own set of advantages and specific catalytic requirements. These routes often focus on the efficient formation of carbon-carbon bonds and the introduction of the ketone functionality.

Ketonization Reactions for this compound Synthesis

Ketonization is a crucial reaction for the synthesis of ketones from carboxylic acids, involving the formation of a new carbon-carbon bond and the elimination of carbon dioxide and water. magritek.com This process can be catalyzed by both heterogeneous and homogeneous systems. The synthesis of this compound via ketonization would typically involve the reaction of butanoic acid and octanoic acid, or the decarboxylative coupling of appropriate precursors.

Heterogeneous Catalysis in Ketonization (e.g., Zirconia aerogel catalysts)

Heterogeneous catalysis is widely employed for ketonization due to the ease of catalyst separation and potential for continuous processes. Metal oxides are common catalysts, with zirconia (ZrO₂) demonstrating notable efficacy. researchgate.net Zirconia is considered more effective than other oxides like ceria, silica, or alumina (B75360) for this transformation. researchgate.net

A significant advancement in this area is the use of high-surface-area zirconia aerogels. These materials, prepared via sol-gel methods followed by supercritical drying, possess exceptional properties such as high porosity and thermal stability. ucl.ac.uk For instance, a zirconia aerogel catalyst has been successfully used in the ketonization of hexanoic acid to produce 6-undecanone (B1294626) with high conversion (72.3%) and selectivity (92.6%). nih.gov The amphoteric nature of ZrO₂ allows for high conversion rates without the issue of catalyst leaching that can occur with more basic oxides like magnesium oxide or manganese oxide. nih.gov The mechanism on zirconia surfaces is thought to be enhanced by the presence of reduced centers (Zr³⁺ ions) or oxygen vacancies, which lower the kinetic barriers for the reaction. researchgate.net

Other metal oxides, such as those of manganese, cerium, and iron, are also active catalysts for ketonization reactions. rsc.org For example, a manganese oxide/silica catalyst has been used for the decarboxylative ketonization of hexanoic acid to 6-undecanone in a continuous flow reactor, achieving full conversion and near-complete selectivity. rsc.org

Table 1: Performance of Various Heterogeneous Catalysts in Ketonization Reactions

| Catalyst | Reactant(s) | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Zirconia aerogel | Hexanoic acid | 6-Undecanone | 72.3 | 92.6 | nih.gov |

| Manganese oxide/silica | Hexanoic acid | 6-Undecanone | ~100 | ~100 | rsc.org |

Homogeneous Catalysis in Ketonization

While heterogeneous catalysis is more common for ketonization, homogeneous catalysts can also be employed. A patent describes a method for producing higher alkanones, such as 6-undecanone, which involves a ketonization step followed by hydrogenation. google.com This process mentions that the hydrogenation metal catalyst can be either homogeneous or heterogeneous, with homogeneous catalysts being metal complexes known in the art. google.com However, specific examples of homogeneous catalysts for the direct ketonization synthesis of this compound are less commonly reported in the literature compared to heterogeneous systems. The challenges with homogeneous catalysis often include product separation and catalyst recycling.

Hydroalkoxylation-Aldol Condensation-Hydrogenation Sequence in Furan (B31954) Chemistry

Biomass-derived furanics, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are versatile platform molecules for the synthesis of fuels and chemicals. mdpi.comresearchgate.net A multi-step sequence involving hydroxyalkylation, aldol (B89426) condensation, and hydrogenation can be used to convert these furan derivatives into long-chain ketones and alkanes. researchgate.netrsc.org

The general strategy involves the C-C coupling of furanic compounds with ketones, followed by hydrodeoxygenation to produce the desired aliphatic ketones. For instance, the aldol condensation of furfural with acetone (B3395972) is a key step in producing longer-chain intermediates. rsc.org These intermediates can then undergo hydrogenation and hydrodeoxygenation to yield alkanes suitable for jet fuel. researchgate.net While not a direct route to this compound, this methodology demonstrates the principle of building longer carbon chains from smaller, bio-based molecules. A similar tailored approach, starting with appropriate furan and ketone precursors, could theoretically be designed to target this compound.

Aldol Condensation Strategies

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.org

The synthesis of this compound via an aldol strategy would likely involve the condensation of heptanal (B48729) with a four-carbon ketone like butanone, followed by dehydration and subsequent hydrogenation of the resulting enone. A key consideration in crossed aldol condensations is controlling the selectivity to obtain the desired product over self-condensation products. Studies on the aldol condensation of heptanal with other carbonyl compounds, such as cyclopentanone (B42830) and benzaldehyde, have been conducted using various heterogeneous catalysts, including mixed metal oxides. researchgate.netresearchgate.net For example, the reaction of heptanal and cyclopentanone can yield a variety of products, with the desired cross-condensation product being 2-heptylidenecyclopentanone. researchgate.net Similarly, the reaction of acetone and n-butanol over copper-ceria-zirconia catalysts can produce 2-heptanone (B89624) and 6-undecanone through a series of dehydrogenation and condensation steps. researchgate.net This demonstrates that careful selection of reactants and catalysts can direct the reaction towards specific long-chain ketones.

Photochemical Approaches in Undecanone Synthesis (e.g., Intramolecular [2+2] Photocycloaddition)

Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing electronically excited states. acs.org The intramolecular [2+2] photocycloaddition is a powerful method for constructing cyclobutane (B1203170) rings, which are versatile intermediates in organic synthesis. d-nb.info This reaction typically involves the irradiation of a molecule containing both an enone and an alkene moiety, leading to the formation of a bicyclic ketone. d-nb.info For example, the intramolecular [2+2] photocycloaddition of 3-alkenyl-2-cycloalkenones can produce tricyclic ketone structures with high efficiency. d-nb.info

While this method is highly effective for synthesizing complex, strained cyclic systems, it is not a direct or typical route for the synthesis of linear aliphatic ketones like this compound. acs.orgd-nb.info The primary products of these reactions are cyclobutane-containing polycyclic ketones. Subsequent cleavage of the cyclobutane ring would be necessary to generate a linear carbon chain, making this a more indirect and likely less efficient approach for a simple target like this compound compared to the other methods discussed.

Organometallic Reactions for Undecanone Functionalization

The functionalization of ketones such as this compound is a fundamental process in organic synthesis, often accomplished through the use of organometallic reagents. These reagents feature a carbon-metal bond, which typically polarizes the carbon atom to be nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the ketone. mt.comlibretexts.org This reaction is a primary method for forming new carbon-carbon bonds. solubilityofthings.com

Commonly used organometallic reagents for this purpose include organolithium (RLi) and Grignard reagents (RMgX). mt.comlibretexts.org The reaction involves the nucleophilic addition of the organometallic's carbanionic carbon to the carbonyl carbon of this compound. This process breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent hydrolysis or workup of this intermediate yields a tertiary alcohol. libretexts.org

The general mechanism can be illustrated as follows:

Nucleophilic Attack: The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon of this compound.

Intermediate Formation: A magnesium or lithium alkoxide intermediate is formed.

Protonation: The addition of a proton source, typically water or a mild acid, in a subsequent step protonates the alkoxide to give the final tertiary alcohol product.

These reactions are highly versatile, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups onto the ketone structure, thereby significantly increasing molecular complexity. solubilityofthings.commmcmodinagar.ac.in

Catalytic Transformations Involving this compound and Related Ketones

Catalytic transformations offer efficient and selective pathways for converting ketones like this compound into other valuable chemical structures. These methods are central to green chemistry as they often reduce waste and operate under milder conditions than stoichiometric reactions. acs.org

Chemoselective Transfer Hydrogenation Studies

Chemoselective transfer hydrogenation (CTH) is a prominent method for the reduction of ketones to their corresponding alcohols. This technique typically utilizes a hydrogen donor, such as isopropyl alcohol, in the presence of a catalyst, avoiding the need for high-pressure molecular hydrogen. rsc.org

Magnesium oxide (MgO) has been identified as an effective and selective heterogeneous catalyst for the transfer hydrogenation of various ketones, including alkyl, aryl, and cyclic ketones. rsc.org The process, often referred to as the Meerwein-Ponndorf-Verley (MPV) reduction, involves the transfer of hydrogen from a donor like 2-propanol to the ketone. researchgate.net For ketones, this reaction selectively reduces the carbonyl group to a hydroxyl group, yielding the corresponding secondary alcohol. rsc.orgresearchgate.net

Studies have shown that MgO-catalyzed transfer hydrogenation is a viable route for reducing aliphatic ketones. mdpi.com The mechanism is believed to involve the adsorption of both the hydrogen donor (alcohol) and the hydrogen acceptor (ketone) onto the acid-base pair sites on the MgO surface, facilitating the hydrogen transfer via a six-membered cyclic transition state. researchgate.netnih.gov The use of heterogeneous catalysts like MgO simplifies product purification and catalyst recycling. researchgate.net

Steric hindrance plays a critical role in the reactivity of ketones during catalytic reduction. The accessibility of the carbonyl carbon to the catalyst and hydrogen donor directly influences the reaction rate. Research on the CTH of various ketones over MgO has demonstrated that structural features significantly affect reactivity. mdpi.com

In a competitive reduction study involving an equimolar mixture of acetophenone (B1666503) and 6-undecanone (a close structural isomer of this compound), a very high chemoselectivity towards the reduction of acetophenone was observed. mdpi.com After six hours, the yield of 1-phenylethanol (B42297) (from acetophenone) was 89%, while the yield of 6-undecanol (B1345097) was only 2%. mdpi.com This difference is attributed to the steric hindrance posed by the two long aliphatic chains flanking the carbonyl group in 6-undecanone, which impedes its approach to the catalyst's active sites compared to the less-hindered acetophenone. mdpi.com

Further studies confirm this trend, showing that the reactivity of metameric undecanones decreases as the carbonyl group moves from the 2-position towards the center of the chain. mdpi.comrsc.org For instance, the reaction rate of this compound in certain reactions is noted to be considerably lower than that of 2-undecanone (B123061), an effect ascribed to the increased steric hindrance from the longer butyl chain versus the methyl chain. rsc.org

| Ketone | Relative Reactivity/Selectivity | Reason |

|---|---|---|

| Acetophenone | High | Less steric hindrance around the carbonyl group. mdpi.com |

| 6-Undecanone | Very Low (in competitive reactions) | Significant steric hindrance from two long alkyl chains. mdpi.com |

| 2-Undecanone | Higher than this compound | Less steric hindrance compared to centrally located carbonyls. rsc.org |

| This compound | Lower than 2-Undecanone | Increased steric hindrance from the butyl group compared to a methyl group. rsc.org |

Magnesium Oxide Catalysis in Ketone Reduction

Enamine/Transition Metal Combined Catalysis

A powerful strategy in modern organic synthesis is the combination of two different catalytic cycles in a single pot, known as dual catalysis. The merger of enamine catalysis and transition metal catalysis has emerged as a particularly effective method for the functionalization of carbonyl compounds. researchgate.netnih.gov

The general principle involves the following steps:

Enamine Formation : An amine organocatalyst (e.g., proline or a derivative) reacts with a ketone, such as this compound, to form a nucleophilic enamine intermediate. This transformation activates the ketone, making its α-carbon a potent nucleophile. princeton.eduprinceton.edu

Transition Metal Activation : Concurrently, a transition metal catalyst (e.g., based on palladium, copper, or iridium) activates an electrophilic partner. researchgate.netsoton.ac.uk For example, a palladium(0) catalyst can react with an allylic carbonate to form an electrophilic π-allyl-palladium(II) complex. princeton.edu

Coupling : The nucleophilic enamine attacks the electrophile activated by the transition metal, forming a new carbon-carbon bond. nih.govprinceton.edu

Catalyst Regeneration : Following the coupling, hydrolysis of the resulting iminium ion releases the functionalized ketone product and regenerates the amine catalyst for the next cycle. The transition metal catalyst is also regenerated to complete its cycle. chim.it

This dual catalytic system enables transformations that are not feasible with either catalyst alone, significantly expanding the scope of reactions for the α-functionalization of ketones. princeton.eduu-tokyo.ac.jp

Porphyrin and Phthalocyanine-Based Nanocomposite Catalysis

Porphyrins and phthalocyanines are macrocyclic compounds that can coordinate with a wide variety of metal ions, making them versatile catalysts. thieme-connect.de Their catalytic efficacy can be significantly enhanced by incorporating them into nanocomposites, which involves supporting them on nanomaterials like metal nanoparticles, metal oxides, or carbon nanostructures. thieme-connect.dethieme-connect.de This approach increases the catalyst's surface area, stability, and reusability. thieme-connect.deresearchgate.net

These nanocomposites have demonstrated high efficiency in catalyzing a range of organic reactions, including the oxidation and reduction of carbonyl compounds. thieme-connect.deresearchgate.net

Oxidation Reactions : Porphyrin and phthalocyanine-based catalysts, particularly those containing manganese or iron, can mimic the action of cytochrome P450 enzymes. mdpi.com They are effective in catalyzing the oxidation of alcohols to aldehydes and ketones using various oxidants like hydrogen peroxide (H₂O₂) or iodosylbenzene (PhIO). thieme-connect.demdpi.com For example, a TCPP/Zn-Fe₂O₄@ZnO nanocomposite showed high conversion (96%) and selectivity in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. thieme-connect.de

Reduction Reactions : These nanocomposites can also be employed in reduction reactions. For instance, they can catalyze the transfer hydrogenation of carbonyl compounds to alcohols or the reduction of nitro compounds. thieme-connect.deresearchgate.net

The table below summarizes examples of such catalytic systems and their applications in transformations involving carbonyl groups.

| Catalyst System | Reactant Type | Product Type | Reaction Type |

|---|---|---|---|

| TCPP/Zn–Fe₂O₄@ZnO thieme-connect.de | Alcohol | Aldehyde and Ketone | Oxidation |

| Polymeric TPP@AuNPs researchgate.net | Alcohol | Aldehyde and Ketone | Oxidation |

| Porphyrin/Pc-based materials thieme-connect.de | Carbonyl Compounds | Alcohols | Reduction |

| Manganese Porphyrin on Mesoporous Silica mdpi.com | Alkenes (e.g., cyclohexene) | Epoxides, Alcohols, Ketones | Oxidation |

Carbonyl Group Reactivity in Catalytic Contexts

The carbonyl group of this compound is a key functional group that dictates its reactivity in a variety of catalytic transformations. The electrophilic nature of the carbonyl carbon and the presence of adjacent alkyl chains influence its susceptibility to nucleophilic attack and reduction, which can be harnessed in various catalytic processes.

One significant area of research involves the catalytic transfer hydrogenation (CTH) of ketones. In a study investigating the chemoselectivity of CTH over a magnesium oxide (MgO) catalyst, the reactivity of 6-undecanone (an isomer of this compound) was compared with that of acetophenone. mdpi.com When an equimolar mixture of acetophenone and 6-undecanone was subjected to CTH with 2-pentanol (B3026449) as the hydrogen donor, a high degree of chemoselectivity was observed. mdpi.com The reaction yielded 1-phenylethanol (from acetophenone) and 6-undecanol with yields of 89% and 2%, respectively, demonstrating a 98% chemoselectivity towards the reduction of acetophenone. mdpi.com This pronounced difference in reactivity is attributed to the electronic effects of the phenyl group in acetophenone, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to hydride attack compared to the less electrophilic carbonyl group in 6-undecanone. mdpi.com The significant steric hindrance around the carbonyl group in 6-undecanone further contributes to its lower reactivity. mdpi.com

Another important catalytic reaction involving the carbonyl group of undecanones is their use in hydroxyalkylation/alkylation (HAA) reactions with biomass-derived compounds like 2-alkylfurans to produce high-performance lubricant base oils. rsc.orgosti.gov For instance, the reaction of 2-pentylfuran (B1212448) with this compound and 6-undecanone has been studied using a perfluorinated sulfonic acid resin catalyst (Aquivion PW79S). osti.gov The presence of a thiol promoter, such as 1-propanethiol (B107717), was found to significantly enhance the reaction rate and yield. rsc.orgosti.gov The yields of the desired C29 furan-containing lubricant base oils were doubled when 1-propanethiol was used in the reaction with this compound and 6-undecanone. osti.gov This enhancement is attributed to the thiol's ability to overcome the lower electrophilicity of the ketone's carbonyl group, which otherwise results in lower conversion rates compared to reactions with more reactive aldehydes. osti.gov

Furthermore, the transformation of ketones into olefins has been explored. For example, 2-undecanone can be converted to undecene over a titanium oxide catalyst at elevated temperatures. upv.es This process is believed to proceed through the reduction of the ketone to the corresponding alcohol, followed by dehydration. upv.es

The following table summarizes the catalytic reactivity of the carbonyl group in undecanones in different reaction contexts:

Interactive Data Table: Catalytic Transformations of Undecanone Carbonyl Group

| Reactant(s) | Catalyst | Reaction Type | Product(s) | Yield (%) | Key Findings | Reference(s) |

| 6-Undecanone, Acetophenone, 2-Pentanol | MgO | Catalytic Transfer Hydrogenation (CTH) | 6-Undecanol, 1-Phenylethanol | 2 (for 6-undecanol), 89 (for 1-phenylethanol) | High chemoselectivity (98%) towards acetophenone reduction due to electronic and steric factors. | mdpi.com |

| This compound, 2-Pentylfuran, 1-Propanethiol | Aquivion PW79S | Thiol-promoted Hydroxyalkylation/Alkylation (HAA) | C29 Furan-containing Lubricant Base Oil | Yields doubled with thiol promoter. | Thiol promoter enhances the reaction rate by overcoming the low electrophilicity of the ketone's carbonyl group. | osti.gov |

| 6-Undecanone, 2-Pentylfuran, 1-Propanethiol | Aquivion PW79S | Thiol-promoted Hydroxyalkylation/Alkylation (HAA) | C29 Furan-containing Lubricant Base Oil | Yields doubled with thiol promoter. | Kinetic promotion effect of the thiol is more pronounced with increased steric hindrance. | rsc.orgosti.gov |

| 2-Undecanone | Titanium Oxide | Reduction/Dehydration | Undecene | Not specified | Ketone is proposed to be an intermediate that is converted to an olefin. | upv.es |

Mechanistic Organic Reactions of 4 Undecanone and Analogues

Reaction Mechanisms in Carbonyl Chemistry Relevant to 4-Undecanone

The carbonyl group in ketones like this compound is characterized by a carbon-oxygen double bond. Due to the higher electronegativity of oxygen, the carbonyl carbon is electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. lnct.ac.inpharmaguideline.com Nucleophilic addition is a fundamental reaction for aldehydes and ketones. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pharmaguideline.comlibretexts.org This is followed by protonation of the alkoxide to yield an alcohol. libretexts.org

The reactivity of a ketone towards nucleophilic addition is influenced by both electronic and steric factors. Ketones are generally less reactive than aldehydes because the two alkyl groups attached to the carbonyl carbon reduce its electrophilicity through electron donation and also create steric hindrance. pharmaguideline.comlibretexts.org In the case of this compound, a linear ketone, it is expected to be more sterically accessible for nucleophilic additions compared to more branched or cyclic ketones.

A common example of nucleophilic addition is the reaction with Grignard reagents. The carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent workup with acid yields a tertiary alcohol. youtube.com Another example is the addition of hydrogen cyanide (HCN), which forms a cyanohydrin. chemguide.co.uk This reaction typically proceeds via the attack of a cyanide ion on the carbonyl carbon. chemguide.co.uk The reaction of ketones with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) also follows a nucleophilic addition mechanism, where a hydride ion (H⁻) acts as the nucleophile to form a secondary alcohol upon protonation. youtube.com

The formation of acetals from ketones and alcohols in the presence of an acid catalyst is another instance of nucleophilic addition. The alcohol acts as the nucleophile, and the reaction proceeds through a hemiacetal intermediate. pressbooks.pub

Cargill Rearrangement: The Cargill rearrangement is a photochemical or acid-catalyzed reaction that converts β,γ-unsaturated ketones into bridged or fused ring systems. semanticscholar.orgbaranlab.orgacs.org This reaction is particularly useful for synthesizing complex polycyclic structures. acs.org While the classic Cargill rearrangement involves cyclic β,γ-unsaturated ketones, the fundamental principle of skeletal rearrangement can be considered for acyclic analogues under specific conditions. An interrupted Cargill rearrangement has been reported to convert a [4.2.0] system to a [3.3.0] system. baranlab.org

Dakin Oxidation: The Dakin oxidation is a reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone is converted into a benzenediol and a carboxylate by reacting with hydrogen peroxide in a basic solution. wikipedia.orghooghlywomenscollege.ac.inyoutube.com The mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by the migration of the aryl group and subsequent hydrolysis of the resulting ester. wikipedia.orghooghlywomenscollege.ac.in The rate of the Dakin oxidation is influenced by the electrophilicity of the carbonyl carbon and the migratory aptitude of the aryl group. hooghlywomenscollege.ac.inslideshare.net Phenyl aldehydes are generally more reactive than phenyl ketones in this reaction. hooghlywomenscollege.ac.inberhamporegirlscollege.ac.in This reaction is not directly applicable to this compound as it lacks the required hydroxylated phenyl group.

Bamberger Rearrangement: The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. scribd.comwikipedia.orgchemeurope.com The mechanism is thought to proceed through the formation of a nitrenium ion intermediate. scribd.comwikipedia.org This reaction is specific to N-phenylhydroxylamines and is not a reaction of ketones like this compound. scribd.comwikipedia.org Kinetic studies and the use of isotopes have provided evidence for an Sₙ1-type mechanism. acs.org

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (a Wittig reagent). libretexts.orgpressbooks.publibretexts.org This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific location. pressbooks.pub The reaction of this compound with a Wittig reagent would result in the formation of a substituted alkene.

The mechanism of the Wittig reaction typically involves the nucleophilic attack of the ylide on the carbonyl carbon of the ketone. jove.combyjus.compw.live This leads to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. jove.combyjus.comorganic-chemistry.org The oxaphosphetane then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. jove.com

The stereochemical outcome of the Wittig reaction, i.e., whether the E or Z alkene is the major product, depends on the stability of the ylide used. libretexts.orgorganic-chemistry.org Unstabilized ylides generally lead to the Z-alkene, while stabilized ylides favor the formation of the E-alkene. libretexts.orgorganic-chemistry.org The reaction can be slower with sterically hindered ketones. byjus.com

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate ion with a carbonyl compound. wikipedia.orglibretexts.org The initial product is a β-hydroxy aldehyde or β-hydroxy ketone (an "aldol" addition product), which can then dehydrate to form a conjugated enone (the "aldol condensation" product). wikipedia.orglibretexts.org

For a ketone like this compound, which has α-hydrogens on both sides of the carbonyl group, it can act as both the enolate precursor and the electrophilic carbonyl component in a self-condensation reaction. The reaction is typically catalyzed by a base or an acid. libretexts.org

In the base-catalyzed mechanism, a base abstracts an α-hydrogen from the ketone to form an enolate ion. wikipedia.orglibretexts.org This enolate then acts as a nucleophile and attacks the carbonyl carbon of another ketone molecule to form a β-hydroxy ketone. wikipedia.orglibretexts.org Subsequent heating can lead to the elimination of a water molecule to yield an α,β-unsaturated ketone. masterorganicchemistry.com

Ketones are generally less reactive in aldol condensations than aldehydes. However, the reaction can be driven to completion, especially if the dehydration step to the conjugated system is favorable.

A "crossed" or "mixed" aldol condensation can occur between two different carbonyl compounds. byjus.com For instance, the reaction between this compound and another ketone or aldehyde would lead to a mixture of products unless one of the carbonyl compounds lacks α-hydrogens. wikipedia.orgbyjus.com Research has shown that this compound can participate in cross-aldol condensation reactions. For example, its reaction with n-butanol over a copper-supported ceria-zirconia catalyst can produce 6-undecanone (B1294626). mdpi.comresearchgate.net

Wittig Reaction Mechanisms in Ketone Transformations

Stereochemical Aspects of Ketone Reactions

Enantioselective catalysis aims to control the stereochemical outcome of a reaction to produce one enantiomer of a chiral product in excess. This is a critical area in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules.

The reduction of prochiral ketones, such as this compound, to chiral secondary alcohols is a common transformation where enantioselective catalysis is applied. Various methods have been developed, including the use of chiral metal hydride reagents and catalytic hydrogenations or hydrosilylations with chiral transition metal complexes. bohrium.com For instance, transition metal catalysts, in combination with chiral ligands, can facilitate the enantioselective addition of organoboron reagents to ketones. sioc-journal.cn

Enantioselective α-functionalization of ketones is another important area. Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool. For example, the enantioselective α-allylation of cyclic ketones has been achieved using SOMO (Singly Occupied Molecular Orbital) catalysis. pnas.org Enol catalysis, promoted by bifunctional Brønsted acids, allows for the direct enantioselective α-functionalization of ketones. uni-koeln.de

In the context of enantioselective additions to ketones, the stereochemical outcome can be influenced by subtle electronic and steric interactions between the substrate, the reagent, and the catalyst. For example, in the catalytic enantioselective addition of allyl groups to halomethyl ketones, electrostatic interactions between the halomethyl group and the catalyst's ammonium (B1175870) moiety play a crucial role in determining the enantioselectivity. nih.gov

Biological Roles and Chemical Ecology of 4 Undecanone

Role as a Signaling Molecule in Biological Systems

4-Undecanone, a naturally occurring chemical compound, plays a significant role as a signaling molecule, or semiochemical, in the communication systems of a diverse range of organisms. These chemical cues are integral to both interspecies and intraspecies interactions, influencing behaviors critical for survival and reproduction.

Semiochemical Functions in Interspecies Communication

Semiochemicals are broadly classified based on who benefits from the communication. Allomones benefit the emitter, kairomones benefit the receiver, and synomones are mutually beneficial. wikipedia.org this compound and other related ketones have been identified as key components in the chemical language used between different species.

In the complex interactions between plants, insects, and microorganisms, volatile organic compounds (VOCs) like this compound are crucial. researchgate.net For instance, some insects are known to detect these compounds to locate host plants. researchgate.net Conversely, certain plants release specific VOCs to deter herbivores or attract predators of those herbivores in a form of chemical defense.

Microorganisms also utilize ketones such as 2-undecanone (B123061) as part of their chemical arsenal (B13267) in the constant competition for resources. nih.gov These volatile signals can inhibit the growth of competing microbes or act as a defense mechanism against predation by nematodes and insects. nih.gov

Mammalian Chemical Communication and Dorsal Patch Secretions

In mammals, chemical communication is vital for conveying information about an individual's identity, social status, and reproductive state. biorxiv.org Glandular secretions are a primary medium for this form of communication.

An interesting example is found in the collared peccary (Tayassu tajacu), where the dorsal gland secretion contains a complex mixture of volatile compounds. nih.govmdpi.com While a comprehensive analysis of these secretions has identified numerous components, the presence and specific roles of ketones like this compound in the chemical profile of peccaries and other mammals continue to be an area of active research. nih.govmdpi.com The chemical composition of these secretions can vary between sexes, indicating a role in reproductive signaling. nih.gov For example, in some mammals, specific ketones are associated with either male or female scent profiles, influencing mating behaviors.

Biological Activity and Impact on Organisms

This compound demonstrates a range of biological activities that can significantly affect various organisms, from microscopic bacteria and fungi to more complex invertebrates like nematodes.

Inhibitory Effects on Microbial Growth

Research has shown that this compound and its isomers possess notable antimicrobial properties. Studies have investigated its efficacy against a variety of bacteria and fungi.

Antibacterial Activity: While some undecanones show low to moderate activity against both Gram-positive and Gram-negative bacteria, their effectiveness can vary. nih.govresearchgate.net For example, this compound has demonstrated some level of inhibitory action, though it may not be as potent as other ketones against certain bacterial strains. nih.gov

Antifungal Activity: The antifungal properties of undecanones are more pronounced. nih.gov this compound has been shown to be particularly effective against certain yeasts and molds. nih.govresearchgate.net For example, it exhibits high activity against Candida mycoderma and a strong inhibitory effect on the mold Aspergillus niger. nih.govresearchgate.net This fungistatic activity suggests its potential for use in preventing fungal growth in various applications. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Undecan-x-ones

| Microbial Strain | Undecan-2-one Activity | Undecan-3-one Activity | Undecan-4-one Activity |

|---|---|---|---|

| Escherichia coli (bacteria) | Low | Low | Low |

| Bacillus subtilis (bacteria) | Low | Low | Low |

| Candida mycoderma (yeast) | High | High | High |

| Aspergillus niger (mould) | Strongest | Strongest | Strongest |

Source: nih.govresearchgate.net

Effects on Nematode Morphology and Viability

This compound has been identified as a potent nematicidal agent, affecting the viability and morphology of various nematode species, including the root-knot nematode Meloidogyne incognita. nih.govsciety.org

Volatile organic compounds produced by certain bacteria, including 2-undecanone, have demonstrated significant nematicidal activity. nih.govsciety.org These compounds can act as fumigants or have direct contact toxicity. frontiersin.org Studies have shown that exposure to 2-undecanone can lead to a significant reduction in the motility and survival of nematodes. nih.govnih.gov For instance, research on Caenorhabditis elegans revealed that volatiles from bacteria producing 2-undecanone caused a significant reduction in worm motility and reproduction. nih.govnih.gov

The mode of action of 2-undecanone on nematodes appears to be distinct from many commercial nematicides. Instead of targeting acetylcholinesterase activity, it is thought to cause direct degeneration of the pseudocoel cells. researchgate.net This leads to observable morphological changes, such as damage to the cuticle and internal structures, ultimately resulting in mortality. nih.gov

**Table 2: Nematicidal Activity of Selected Volatile Organic Compounds against *M. incognita***

| Compound | Activity Type | LC50 (48h) |

|---|---|---|

| 2-Undecanone | Contact & Fumigant | 22.872 mg/L |

| 2-Nonanone (B1664094) | Contact | 63.320 mg/L |

| 2-Octanone | Contact | 22.712 mg/L |

| Dimethyl disulfide | Contact | 134.330 mg/L |

Source: nih.govfrontiersin.org

Cytotoxic Effects in Biological Assays

The cytotoxic potential of this compound and related compounds has been evaluated in various biological systems, most notably through the brine shrimp lethality assay. This assay is a common preliminary screening tool for cytotoxicity. nih.govjomped.org

While specific data on the cytotoxicity of this compound is part of broader research, studies on related diarylundecanone derivatives have shown potent cytotoxic activity in the brine shrimp lethality assay. researchgate.netdeepdyve.com For example, a synthesized diarylundecanone, Ardisinone E, demonstrated a significant effective dose (ED50) of 4.19 µg/mL in this model. researchgate.netdeepdyve.com This suggests that the undecanone structure can be a key component of molecules with cytotoxic properties. Furthermore, extracts rich in 2-undecanone have shown cytotoxicity against human carcinoma cells. nih.gov

Following a comprehensive review of scientific literature, it has been determined that there is insufficient available research data specifically on the chemical compound This compound to generate a detailed article that adheres to the requested outline. The majority of published studies concerning the biological roles and chemical ecology of undecanones focus almost exclusively on its isomer, 2-Undecanone .

Key findings from the literature search include:

A study on the in vivo effects of various aliphatic ketones on L-1 sarcoma tumor angiogenesis included this compound. The research noted that mice inhaling a 10% solution of this compound exhibited varied effects on tumor vascular endothelial growth factor (VEGF) concentration and angiogenesis, but the results were not as significant or consistent as those observed for other isomers like 3-undecanone. researchgate.net

General chemical and physical properties of this compound are documented in chemical databases. It is listed as a component found in citronella oil from Zimbabwe and in plants such as Capillipedium parviflorum and Hypericum hirsutum. nih.govthegoodscentscompany.com However, its specific biological activities as outlined in the request are not well-documented.

In contrast, extensive research exists for 2-Undecanone covering all the topics specified in the user's outline, including its role in modulating neutrophil activity, inhibiting bacterial luciferases and lung tumorigenesis, its function in host-pathogen and plant-microbe interactions, and its well-established use as an insect and animal repellent. nih.govmedicalletter.orgchemist-4-u.comumaine.edunih.govbmbreports.orgmedchemexpress.comnih.govsemanticscholar.orgunl.edumade-in-china.comresearcher.lifechemsrc.comthegoodscentscompany.comfrontiersin.orgmdpi.comwikipedia.orgresearchgate.netuzh.chbmbreports.org

Due to the lack of specific scientific information for this compound in the requested areas, this article cannot be generated at this time to ensure scientific accuracy and adherence to the provided structure. If the intended compound of interest was 2-Undecanone, a comprehensive article can be produced.

Metabolic Pathways and Bioproduction of 4 Undecanone

Biosynthesis of 4-Undecanone and Related Ketones

The biosynthesis of this compound and other methyl ketones in microorganisms is intricately linked to fatty acid metabolism. repec.org Metabolic engineering strategies have been developed to harness and optimize these natural pathways for the production of these valuable compounds. repec.org

Microbial Fermentation Pathways (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a versatile cell factory for the production of a wide array of chemicals, including fatty acid derivatives like methyl ketones. nih.govnih.gov While not a natural producer of significant quantities of this compound, its metabolic pathways can be engineered for this purpose. rsc.org The core strategy involves redirecting intermediates from the fatty acid synthesis pathway towards the production of ketone precursors. nih.gov

In S. cerevisiae, the biosynthesis of fatty acid-derived chemicals begins with the conversion of acetyl-CoA to malonyl-CoA. nih.gov Through a series of enzymatic steps, the carbon chain is elongated, typically to form long-chain fatty acids. nih.gov By introducing specific enzymes and modifying native pathways, the flux of intermediates like β-ketoacyl-CoAs can be channeled towards methyl ketone synthesis. nih.gov For instance, the introduction of a β-ketoacyl-CoA thioesterase can hydrolyze the β-ketoacyl-CoA to a β-keto acid, which can then be decarboxylated to form a methyl ketone. nih.gov

Fungi, in general, are known to produce methyl ketones through pathways derived from the β-oxidation of fatty acids. google.com Fermentation methods using various fungal species have been explored for methyl ketone production, often involving the supply of fatty acids or their derivatives as precursors. google.com

β-Oxidation Cycle in Ketone Production (e.g., in E. coli)

The bacterium Escherichia coli has been extensively engineered for the production of methyl ketones, including undecanones, by manipulating its fatty acid β-oxidation cycle. asm.orgnih.govnih.gov The native function of this cycle is to break down fatty acids into acetyl-CoA units. nih.gov However, by strategically modifying this pathway, it can be repurposed to accumulate specific precursors for ketone synthesis. asm.orgnih.gov

The key steps in engineering the β-oxidation pathway for ketone production in E. coli include:

Overexpression of Acyl-CoA Synthetase (FadD): This enzyme activates free fatty acids to their acyl-CoA esters, channeling them into the β-oxidation pathway. asm.org

Overexpression of Acyl-CoA Oxidase/Dehydrogenase (FadE) and FadB: These enzymes convert the acyl-CoA into a β-ketoacyl-CoA. asm.orgnih.gov

Deletion of Thiolase (FadA): This crucial modification truncates the β-oxidation cycle, preventing the breakdown of the β-ketoacyl-CoA and causing it to accumulate. asm.orgnih.gov

Overexpression of a Thioesterase (FadM): This enzyme hydrolyzes the accumulated β-ketoacyl-CoA to a free β-keto acid. asm.orgnih.gov This β-keto acid is unstable and spontaneously decarboxylates to form the corresponding methyl ketone. nih.govosti.gov

This engineered pathway has successfully produced a range of methyl ketones, with the chain length of the product being determined by the chain length of the initial fatty acid substrate. asm.orgnih.gov

Role of Thioesterases in Metabolic Engineering for Ketone Production

Thioesterases are pivotal enzymes in the metabolic engineering of microorganisms for methyl ketone production. nih.govresearchgate.net Their primary role is to hydrolyze thioester bonds, such as those in acyl-CoAs or acyl-ACPs (acyl carrier proteins), to release free fatty acids or their derivatives. nih.govtandfonline.com

In the context of ketone biosynthesis, two main types of thioesterases are important:

Acyl-ACP Thioesterases: These enzymes can be used to control the chain length of fatty acids produced by the fatty acid synthesis pathway. nih.govosti.gov By introducing a thioesterase with a preference for a specific chain length, for example, a C12-specific thioesterase, the production of dodecanoate (B1226587) (a precursor for undecanone) can be enhanced. nih.gov

β-Ketoacyl-CoA Thioesterases (e.g., FadM): As mentioned previously, these enzymes are critical for the final steps of ketone production in engineered β-oxidation pathways. asm.orgnih.gov They act on the accumulated β-ketoacyl-CoAs to produce β-keto acids, the direct precursors to methyl ketones. nih.govgoogle.com The discovery and overexpression of the native E. coli thioesterase, FadM, was a significant breakthrough in achieving high titers of methyl ketones. asm.orgnih.gov Researchers have also explored different homologs of FadM to find variants with higher activity on medium-chain substrates. nih.govosti.gov

The strategic selection and expression of thioesterases are therefore essential for directing metabolic flux towards the desired ketone products and for optimizing production yields. nih.govosti.gov

Fatty Acid Metabolism Precursors

Metabolic engineering strategies often focus on increasing the availability of these precursors. oup.com This can involve:

Enhancing the supply of acetyl-CoA and malonyl-CoA. oup.com

Optimizing the carbon source and co-feeding strategies. oup.com For instance, substrates that are metabolically closer to acetyl-CoA, such as ethanol (B145695) or acetate, can be beneficial for producing highly reduced compounds like methyl ketones. oup.com

Engineering the fatty acid synthesis pathway to produce specific chain-length fatty acids that serve as the direct precursors for the desired ketones. nih.gov For this compound production, this would involve enhancing the synthesis of C12 fatty acids.

Physiological Significance of this compound Metabolism

While much of the research on this compound metabolism is focused on its biotechnological production, the compound and its metabolic pathways also have physiological significance. Methyl ketones are naturally occurring compounds found in a variety of organisms, including plants, insects, and microorganisms, where they can serve as signaling molecules, defense compounds, or pheromones. nih.govgoogle.com

For example, 2-undecanone (B123061), a closely related methyl ketone, is produced by the bacterium Pseudomonas aeruginosa and has been shown to modulate the activity of host immune cells, specifically neutrophils. bmbreports.org It can act as a signaling molecule that influences chemotaxis and other immune responses. bmbreports.org This suggests that the metabolism of methyl ketones in pathogenic bacteria could be a strategy to evade the host immune system. bmbreports.org

The metabolic pathways that produce this compound and other methyl ketones are part of the broader landscape of fatty acid metabolism, which is central to cellular energy storage, membrane structure, and signaling. The ability of microorganisms to produce these compounds, even at low levels, reflects the versatility of their metabolic networks.

Environmental Fate and Degradation Pathways of 4 Undecanone

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds. For 4-undecanone, key abiotic mechanisms include its reaction with atmospheric radicals and its tendency to volatilize from surfaces.

Atmospheric Degradation via Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation initiated by photochemically produced hydroxyl (OH) radicals, often referred to as the "detergent of the atmosphere". niwa.co.nz These highly reactive radicals are formed when ultraviolet light from the sun interacts with ozone in the presence of water vapor. niwa.co.nzcopernicus.org

For ketones like this compound, the reaction with OH radicals is a significant removal process. researchgate.net The rate constant for the vapor-phase reaction of the related compound, 2-undecanone (B123061), with hydroxyl radicals is estimated to be 1.38 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 1.2 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov This suggests that this compound is not expected to persist for long periods in the atmosphere. The degradation process involves the abstraction of a hydrogen atom by the OH radical, leading to the formation of water and an alkyl radical, which then undergoes further reactions. niwa.co.nz

Volatilization from Moist Soil and Water Surfaces

Volatilization is a key process influencing the environmental distribution of this compound. thermofisher.com The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For the structural isomer 5-undecanone, the Henry's Law constant is estimated to be 2.24 x 10⁻⁴ atm-m³/mol, indicating that volatilization from water surfaces is expected to occur. thegoodscentscompany.com Similarly, the Henry's Law constant for 2-undecanone is reported as 6.36 x 10⁻⁵ atm-m³/mol, and for 5-nonanone, it is estimated as 2.8 x 10⁻⁴ atm-m³/mol. nih.govnih.gov These values suggest that ketones in this class readily move from water to the atmosphere.

Based on these properties, volatilization of this compound from moist soil and water surfaces is considered an important environmental fate process. nih.govthermofisher.com The compound's volatility means it can easily evaporate from surfaces, contributing to its presence in the air, where it is then subject to atmospheric degradation. thermofisher.com

Biodegradation Pathways

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial pathway for the removal of chemical substances from soil and water environments. researchgate.netnih.gov

Microbial Degradation in Soil and Water

Aliphatic ketones are generally susceptible to microbial degradation. nih.gov Studies on the related compound methyl nonyl ketone (2-undecanone) show that it is readily biodegradable in soil, with a typical half-life (DT₅₀) of just 0.5 days in aerobic lab conditions. herts.ac.uk The degradation of 2-undecanone in soil proceeds through hydroxylation, producing metabolites such as 4-hydroxy-2-undecanone, 10-hydroxy-2-undecanone, 2,this compound, and 2,10-undecanone, which are found at low concentrations. amazonaws.comepa.gov This indicates that microorganisms in the soil can effectively break down these types of ketones. amazonaws.com

In aquatic environments, aerobic biodegradation of 2-undecanone by activated sludge has been observed, with biological oxygen demand (BOD) reaching 21.8% of the theoretical maximum after 24 hours. nih.gov The ability of microorganisms to use such compounds as a carbon source is a key factor in their environmental breakdown. researchgate.net The efficiency of this degradation can be influenced by environmental factors such as pH, temperature, and the presence of specific microbial consortia. mdpi.comresearchgate.net

Aquatic Bioconcentration Potential

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. osti.gov The potential for bioconcentration is often estimated using the bioconcentration factor (BCF).

For 2-undecanone, an estimated BCF of 28 was calculated using its octanol-water partition coefficient (log Kow) of 4.09. nih.gov Similarly, for 5-nonanone, the estimated BCF is 22. nih.gov According to classification schemes, these low BCF values suggest that the potential for this compound to bioconcentrate in aquatic organisms is low. nih.govnih.gov Although the high octanol/water partition coefficient for methyl nonyl ketone (log Kow = 4.2) might suggest a tendency to accumulate in fish tissue, its rapid metabolism and degradation likely prevent significant bioaccumulation. amazonaws.comepa.gov

Environmental Release and Exposure Considerations

This compound can be released into the environment through various industrial and commercial uses. Its application as a solvent and fragrance ingredient may lead to its release through waste streams. nih.govchemicalbull.com Safety data sheets for the compound consistently advise against its release into the environment, with some noting its toxicity to aquatic life. fishersci.comactylis.comchemservice.com

Once released, its environmental mobility is largely governed by its volatility. thermofisher.com The compound is expected to evaporate readily from surfaces, leading to atmospheric exposure. thermofisher.com In soil, it is expected to have moderate mobility. nih.gov The use of the related compound methyl nonyl ketone as a cat and dog repellent in gardens and on patios represents a direct release to the terrestrial environment. epa.gov However, due to its rapid degradation in soil and volatilization, long-term contamination is not anticipated. herts.ac.ukepa.gov The primary routes of dissipation from soil are expected to be biodegradation and volatilization. epa.gov

Interactive Data Table: Environmental Fate Parameters of this compound and Related Ketones

| Compound | Parameter | Value | Reference |

| 2-Undecanone | Atmospheric Half-Life (vs OH) | ~1.2 days | nih.gov |

| 2-Undecanone | Henry's Law Constant | 6.36E-05 atm-m³/mol | nih.gov |

| 5-Undecanone | Henry's Law Constant | 2.24E-04 atm-m³/mol | thegoodscentscompany.com |

| 2-Undecanone | Soil DT₅₀ (Aerobic) | 0.5 days | herts.ac.uk |

| 2-Undecanone | Bioconcentration Factor (BCF) | 28 (estimated) | nih.gov |

| 5-Nonanone | Bioconcentration Factor (BCF) | 22 (estimated) | nih.gov |

Advanced Analytical Techniques for 4 Undecanone Characterization

Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, provides the means to separate 4-undecanone from other volatile and non-volatile components within a sample. The choice of chromatographic technique is dictated by the volatility of the compound and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. thermofisher.com This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. thermofisher.com In GC-MS, the sample is first vaporized and introduced into a capillary column. An inert carrier gas, such as helium, propels the vaporized compounds through the column, where they are separated based on their boiling points and polarity. thermofisher.com As each compound elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the definitive identification of this compound.

GC-MS is widely employed in various fields, including food safety and environmental testing, for the analysis of volatile and semi-volatile organic compounds. thermofisher.com Its ability to separate complex mixtures and provide structural information makes it indispensable for identifying trace levels of contaminants and characterizing aroma profiles. thermofisher.com For instance, a study on the aroma-active compounds in "Hongmeiren" bananas utilized GC-MS to identify 86 different aroma compounds, including the first-time identification of this compound in bananas. nih.gov

To enhance the sensitivity and selectivity of GC-MS for volatile analysis, headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique. chromatographyonline.com HS-SPME is a solvent-free method that integrates sampling, extraction, and concentration into a single step. chromatographyonline.com It utilizes a fused-silica fiber coated with a polymeric stationary phase. This fiber is exposed to the headspace (the gas phase above the sample) in a sealed vial, where volatile analytes, including this compound, partition between the sample matrix, the headspace, and the fiber coating. mdpi.com

After an equilibrium or pre-equilibrium period, the fiber is retracted and directly inserted into the hot injector of the gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. researchgate.net The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature, which must be optimized to achieve the best results. mdpi.com

Research has demonstrated the effectiveness of HS-SPME-GC-MS in the analysis of volatile compounds in various matrices. For example, this technique was used to determine the aroma components of wild strawberries, where 2-undecanone (B123061) (a structural isomer of this compound) was identified as a main component. dergipark.org.tr In another study, HS-SPME-GC-MS was applied to characterize the volatile profiles of surface-ripened cheeses, showcasing its utility in the food industry. mdpi.com The method has also been successfully used for the identification of volatile organic compounds in polymeric materials. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of less volatile compounds or those present in highly complex matrices, liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the technique of choice. technologynetworks.comwikipedia.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. chromatographyonline.com This is especially crucial when dealing with complex biological fluids or food samples where matrix effects can interfere with the analysis. chromatographyonline.comnih.gov

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The components of the sample are separated based on their interactions with the stationary and mobile phases. technologynetworks.com The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the separated compounds before they enter the mass analyzer. wikipedia.org

LC-MS/MS adds another layer of selectivity and sensitivity by using two mass analyzers in series. technologynetworks.com The first mass analyzer selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions (product ions), creating a unique fragmentation pattern that is highly specific to the analyte of interest. This high specificity helps to minimize matrix effects, which occur when co-eluting compounds suppress or enhance the ionization of the target analyte. chromatographyonline.com

Microextraction Techniques in Complex Matrices

Miniaturized extraction techniques have gained prominence for their efficiency, reduced solvent consumption, and ability to preconcentrate analytes from complex samples prior to chromatographic analysis.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction method based on a ternary solvent system. frontiersin.org The procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for mass transfer of the analyte. future-science.com

Following extraction, the mixture is centrifuged to separate the enriched organic phase, which is then collected and analyzed, typically by GC or LC. future-science.com The choice of extraction and disperser solvents is critical to the success of the extraction. nih.gov DLLME has been successfully applied to the preconcentration of various analytes in food and environmental samples. researchgate.net For instance, a study on lipophilic marine toxins in seawater tested several extraction solvents, including 2-undecanone, highlighting its potential utility in such methods. nih.gov

Electromembrane Extraction (EME) for Targeted Analysis

Electromembrane extraction (EME) is a highly selective microextraction technique that utilizes an electrical field as the driving force to extract charged analytes from an aqueous sample, through a supported liquid membrane (SLM), and into an acceptor solution. dgm.dechromatographyonline.com The SLM consists of a few microliters of an organic solvent immobilized in the pores of a polymeric membrane. ntnu.no

The selectivity of EME is controlled by the direction and magnitude of the electrical field, the chemical composition of the liquid membrane, and the pH of the sample and acceptor solutions. dgm.dentnu.no For the extraction of basic compounds, the sample is acidified to protonate the analytes, and the cathode is placed in the acceptor solution. chromatographyonline.com

Recent research has identified 2-undecanone as a robust and efficient liquid membrane for the EME of basic analytes with low to moderate polarity. acs.org One study found that 2-undecanone was effective for extracting monobasic analytes in the log P range of 1.0–5.8. acs.org Another investigation into the extraction of synthetic cathinones from whole blood concluded that 2-undecanone was one of the best-supported liquid membranes for the target compounds. doi.org EME provides excellent sample cleanup, and the aqueous acceptor solution can often be directly injected into an LC system, streamlining the analytical workflow. chromatographyonline.comntnu.no

Chemoselective Probes for Metabolite Capture and Sensitivity Enhancement

The analysis of ketones and aldehydes like this compound in complex samples, such as those from the gut microbiome, presents significant analytical challenges. To overcome limitations like mass spectrometric interference from complex matrices, chemoselective probes have been developed for the specific capture and analysis of carbonyl-containing metabolites. nih.govdiva-portal.org These tools represent a significant advancement in chemical biology and metabolomics. nih.gov

Typically, these probes are immobilized on magnetic beads, which facilitates easy separation and purification. diva-portal.orgdiva-portal.org The probe itself contains a reactive group, such as an alkoxyamine, that selectively ligates to the carbonyl group of metabolites like this compound. nih.govlouisville.edu This process allows for the targeted capture of carbonyl compounds from a complex sample matrix, such as human fecal, plasma, or urine samples. nih.gov

A key feature of this methodology is the dramatic enhancement of mass spectrometric (MS) sensitivity. This is achieved in two primary ways:

Matrix Removal : By capturing the metabolites on magnetic beads, the vast majority of the unreacted, complex sample matrix can be washed away. This purification step eliminates interferences that would otherwise suppress the analyte's signal during MS analysis. nih.govdiva-portal.org

Improved Ionization : The chemoselective probe adds a tag to the metabolite that has improved ionization properties. This tag often contains a permanently charged or easily ionizable moiety, which significantly increases the signal intensity in the mass spectrometer. nih.govdiva-portal.org

This combined effect can increase MS sensitivity by up to a million-fold, enabling the detection of metabolites at attomole to femtomole levels. nih.govdiva-portal.orgdiva-portal.org Furthermore, isotopic versions of the probes (e.g., using ¹³C-labeling) can be synthesized. nih.govresearchgate.net By treating two different samples with "light" (¹²C) and "heavy" (¹³C) probes, a direct comparative and quantitative analysis can be performed with high accuracy and precision, as the tagged metabolites elute at the same time during chromatography but are distinguished by their mass difference. nih.govresearchgate.net This approach has been successfully used to identify and quantify a wide range of carbonyl compounds, including the related 2-undecanone, in various human samples. nih.gov

Spectroscopic and Other Advanced Characterization Methods (e.g., Mass Spectrometric Sensitivity Enhancement)

The characterization of this compound is underpinned by a variety of spectroscopic techniques and advanced methods designed to improve detection limits.

Standard spectroscopic methods provide fundamental structural and qualitative information. Data for this compound is available across several platforms:

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectra of this compound are available, often collected via Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectral data has been recorded for this compound. nih.gov

Infrared (IR) Spectroscopy : FTIR spectra, which identify functional groups, are available for this compound. nih.gov

Raman Spectroscopy : FT-Raman spectral data has also been collected for the compound. nih.gov

Beyond these standard methods, several advanced techniques focus on enhancing sensitivity, a critical factor when analyzing trace amounts of this compound.

Mass Spectrometric Sensitivity Enhancement:

Derivatization : Chemical derivatization is a common strategy to improve the sensitivity and selectivity of GC-MS analysis. For ketones like this compound, this can involve reactions that create derivatives with better chromatographic properties and a more favorable response in the mass spectrometer. researchgate.net

Headspace Analysis : For volatile compounds like this compound, headspace techniques are employed. Methods like headspace solid-phase microextraction (HS-SPME) and dynamic headspace sampling (DHS) concentrate volatiles from a sample before injection into the GC-MS. koreascience.kr The sensitivity of these methods can be further improved by using high sample-to-headspace volume ratios or by adding salt to aqueous samples to increase the volatility of hydrophobic compounds (the "salting-out" effect). koreascience.kr

Advanced Extraction and Trapping : Novel extraction technologies like SPME-Arrow, which has a larger sorbent volume than standard SPME, and multi-step enrichment techniques can significantly enhance sensitivity. koreascience.krsrainstruments.it For instance, combining SPME with a focusing trap (SPME-trap) allows for multiple extraction cycles from the same sample, effectively pre-concentrating the analyte and lowering detection limits. srainstruments.it

Instrumental Advancements : Modern mass spectrometers incorporate technologies specifically designed to boost sensitivity. The Zeno trap, for example, improves the duty cycle to ≥90% by controlling the ion beam from the collision cell to the TOF accelerator, resulting in a significant enhancement in MS/MS sensitivity for quantification. sciex.com Similarly, ion pre-accumulation strategies in Orbitrap mass spectrometers improve ion beam utilization, leading to faster scanning and enhanced sensitivity, particularly for high-throughput applications. biorxiv.org

Other Advanced Characterization Methods:

Chemiresistive Gas Sensors : Advanced sensors have been developed for the highly sensitive detection of ketones. For example, sensors based on zinc stannate composites have shown exceptional gas-sensing performance for 2-undecanone at room temperature, with theoretical detection limits in the parts-per-billion (ppb) range. researchgate.net Such technologies offer a rapid and sensitive means of characterization.